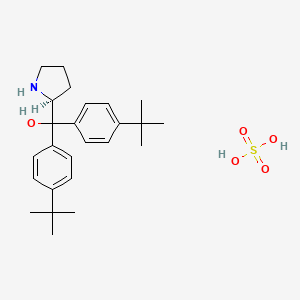
(2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate” is a chemical compound with the molecular formula C25H37NO5S and a molecular weight of 463.633. It is offered by several suppliers for research purposes .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been a field of interest for a long time due to their diverse biological and medicinal importance . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .
Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are incorporated in bioactive molecules with target selectivity . The combination of different pharmacophores in a pyrrolidine ring system has led to more active compounds .
Scientific Research Applications
Synthesis and Chemical Properties
The compound (2S)-(4,4'-Diisobutylphenyl)pyrrolidine methanol sulfate is related to a family of pyrrolidine derivatives with significant potential in synthetic chemistry. For instance, derivatives of pyrrolidines have been explored for the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which serve as useful adducts for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). This showcases the adaptability of pyrrolidine structures in creating complex molecules with diverse applications.
Catalytic Applications
In the realm of catalysis, pyrrolidine-based compounds have shown promise. A study utilized L-Pyrrolidine-2-carboxylic acid sulfate (a related compound) to promote one-pot synthesis of 14-aryl-14H-dibenzo[a,j] xanthenes under solvent-free conditions, highlighting the compound's utility as an eco-friendly and efficient catalyst (Godse et al., 2017). This example emphasizes the role of pyrrolidine derivatives in green chemistry, facilitating reactions without the need for harmful solvents.
Molecular Structure Studies
Molecular structure elucidation of pyrrolidine derivatives provides insight into their potential applications. The detailed study of enantiomerically-pure 2-silylpyrrolidinium salts, for example, contributes to the design of new catalyst scaffolds, demonstrating the importance of pyrrolidine structures in developing novel catalysts (Bauer & Strohmann, 2017). This is crucial for the advancement of catalytic processes, potentially leading to more efficient and selective reactions in both industrial and research settings.
Organocatalysis
The versatility of pyrrolidine-based compounds extends to organocatalysis. Enantioselective Michael addition of malonate esters to nitroolefins, catalyzed by bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, reveals the efficacy of pyrrolidine derivatives as bifunctional organocatalysts (Lattanzi, 2006). This exemplifies the compound's potential in asymmetric synthesis, contributing to the production of chiral molecules with high purity, which is essential in the pharmaceutical industry.
Future Directions
The field of pyrrolidine derivatives continues to be a versatile area of study due to its diverse biological and medicinal importance . Future research may focus on the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
bis(4-tert-butylphenyl)-[(2S)-pyrrolidin-2-yl]methanol;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO.H2O4S/c1-23(2,3)18-9-13-20(14-10-18)25(27,22-8-7-17-26-22)21-15-11-19(12-16-21)24(4,5)6;1-5(2,3)4/h9-16,22,26-27H,7-8,17H2,1-6H3;(H2,1,2,3,4)/t22-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXIHTCNPSWHRC-FTBISJDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)C(C)(C)C)O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C([C@@H]2CCCN2)(C3=CC=C(C=C3)C(C)(C)C)O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

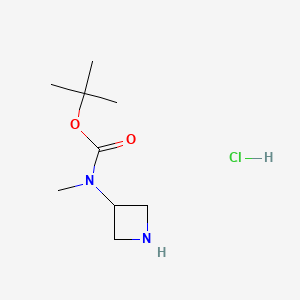
![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)
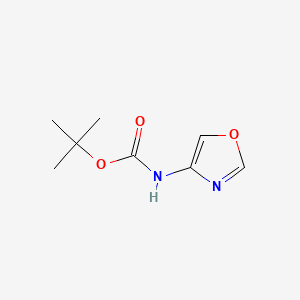

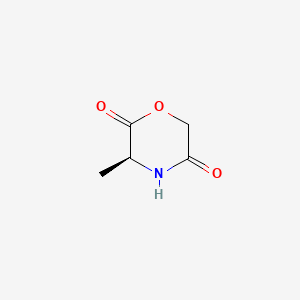

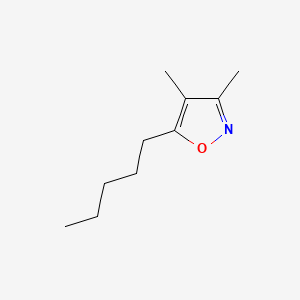
![Thiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B592364.png)
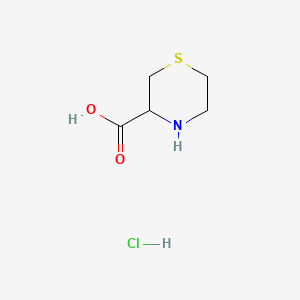
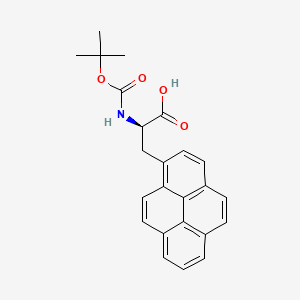

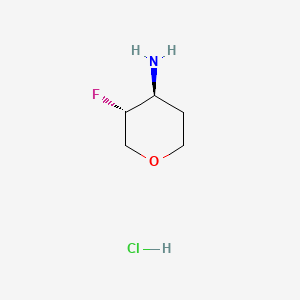
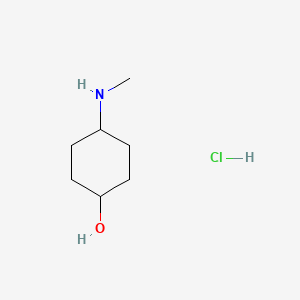
![5-[2-(2-Chloro-4-nitrophenyl)hydrazinylidene]-2-imino-4-methyl-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B592373.png)